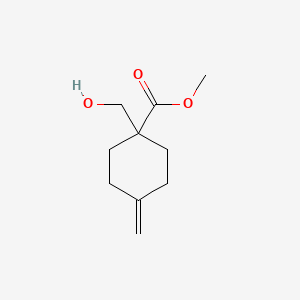
Methyl1-(hydroxymethyl)-4-methylidenecyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(hydroxymethyl)-4-methylidenecyclohexane-1-carboxylate is an organic compound with a complex structure that includes a cyclohexane ring, a hydroxymethyl group, and a methylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(hydroxymethyl)-4-methylidenecyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with formaldehyde and methanol under acidic or basic conditions. The reaction proceeds through a series of steps including hydroxymethylation and esterification to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(hydroxymethyl)-4-methylidenecyclohexane-1-carboxylate undergoes various chemical reactions including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Methyl derivatives
Substitution: Amides, other esters
Applications De Recherche Scientifique
Methyl 1-(hydroxymethyl)-4-methylidenecyclohexane-1-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 1-(hydroxymethyl)-4-methylidenecyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1-(hydroxymethyl)-cyclohexane-1-carboxylate
- Methyl 4-methylidenecyclohexane-1-carboxylate
- Methyl 1-(hydroxymethyl)-4-methylcyclohexane-1-carboxylate
Uniqueness
Methyl 1-(hydroxymethyl)-4-methylidenecyclohexane-1-carboxylate is unique due to the presence of both a hydroxymethyl group and a methylidene group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C10H16O3 |
|---|---|
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
methyl 1-(hydroxymethyl)-4-methylidenecyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-8-3-5-10(7-11,6-4-8)9(12)13-2/h11H,1,3-7H2,2H3 |
Clé InChI |
MIXQYUHYDFHWPI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CCC(=C)CC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



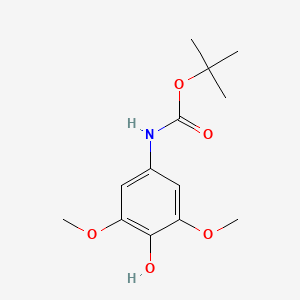

![6',7'-Dimethoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B13537354.png)
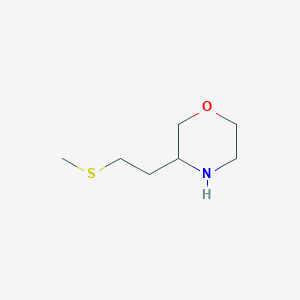
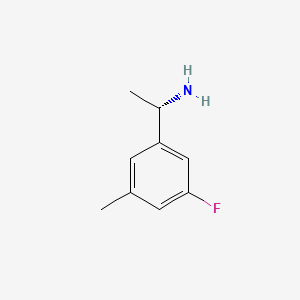
![Potassium (6,6-dimethylspiro[3.3]heptan-2-yl)trifluoroborate](/img/structure/B13537367.png)
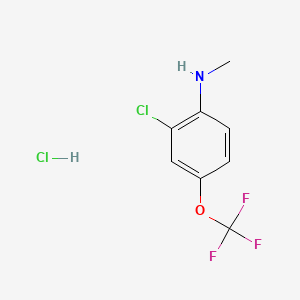

![[1-(3-Bromophenyl)-2,2-difluoro-cyclopropyl]methanamine](/img/structure/B13537385.png)




